molecular formula C18H22N2O2 B4179880 1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine

1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine

Cat. No. B4179880
M. Wt: 298.4 g/mol
InChI Key: ZECRAOCCROYYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine, also known as MBMF, is a novel compound that has gained significant attention in scientific research due to its potent biological activities. It is a small molecule that belongs to the piperazine family and has a unique chemical structure. MBMF has shown promising results in various biological assays, including antitumor, anti-inflammatory, and antioxidant activities.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine is not fully understood, but it is believed to involve multiple pathways. Studies have shown that this compound modulates the expression of various proteins involved in cell cycle regulation, apoptosis, and inflammation. It also activates signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It induces apoptosis and cell cycle arrest in cancer cells by modulating the expression of key proteins involved in these processes. It also inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It exhibits potent biological activities, making it a useful tool for studying various biological processes. However, this compound also has some limitations. It has low solubility in water, which can affect its bioavailability and limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for 1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of this compound, which could provide insights into its biological activities and potential therapeutic applications. Additionally, the antitumor, anti-inflammatory, and antioxidant activities of this compound could be further explored in vivo to evaluate its potential as a therapeutic agent.

Scientific Research Applications

1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine has been extensively studied for its biological activities, including antitumor, anti-inflammatory, and antioxidant effects. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, prostate, and lung cancer cells. It induces apoptosis and cell cycle arrest in cancer cells by modulating the expression of key proteins involved in these processes.
Furthermore, this compound has been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

(2-methylfuran-3-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14-3-5-16(6-4-14)13-19-8-10-20(11-9-19)18(21)17-7-12-22-15(17)2/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECRAOCCROYYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.